molecular formula C20H27N3O5 B570237 (R)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate CAS No. 207349-42-6

(R)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate

Cat. No. B570237
CAS RN: 207349-42-6
M. Wt: 389.452
InChI Key: DIEZXUCZUDSJGC-BLLLJJGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophan Methyl Ester is an intermediate in the synthesis of Jasplakinolide, an potent inhibitor of prostrate and breast carcinoma cell proliferation.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Enantioselective Synthesis : This compound is involved in the enantioselective synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) analogues. High enantiomeric excesses are achieved in these syntheses, which is crucial for pharmaceutical applications (Pajouhesh et al., 2000).

  • Intermediate in Biotin Synthesis : It serves as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. Biotin plays an essential role in the metabolic cycle, particularly in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

  • In Organometallic Chemistry : The compound is also used in organometallic chemistry for the synthesis of complex structures that may find applications as isosteric substitutes for organic drug candidates. This is part of ongoing research to find new compounds for medicinal applications (Patra et al., 2012).

Chemical and Physical Properties Studies

  • Structural Analysis : Detailed studies on the molecular and crystal structure of derivatives of this compound have been conducted. These studies provide insights into the conformation-stabilizing function of weak intermolecular bonding, which is vital for understanding the compound's behavior in different environments (Kozioł et al., 2001).

  • Computational Peptidology : Research using conceptual density functional theory for studying new antifungal tripeptides, including derivatives of this compound, has been conducted. These studies are crucial for drug design and understanding the chemical reactivity of peptides (Flores-Holguín et al., 2019).

  • Synthesis of Analogues for Medical Research : The compound is used in synthesizing analogues of neuroexcitant glutamic acid and other medically relevant compounds. Such syntheses play a crucial role in developing new treatments and understanding biological processes (Pajouhesh & Curry, 1998).

properties

IUPAC Name

methyl (2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c1-12(22-19(26)28-20(2,3)4)17(24)23-16(18(25)27-5)10-13-11-21-15-9-7-6-8-14(13)15/h6-9,11-12,16,21H,10H2,1-5H3,(H,22,26)(H,23,24)/t12-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEZXUCZUDSJGC-BLLLJJGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate
Reactant of Route 3
Reactant of Route 3
(R)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate
Reactant of Route 4
Reactant of Route 4
(R)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate
Reactant of Route 5
Reactant of Route 5
(R)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(R)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.